Glycine, N,N-bis(2-chloroethyl)-

Description

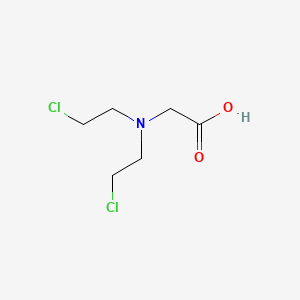

Glycine, N,N-bis(2-chloroethyl)-, is a nitrogen mustard derivative characterized by two 2-chloroethyl groups attached to the nitrogen atom of a glycine backbone. Nitrogen mustards are alkylating agents known for their ability to form DNA cross-links, leading to cytotoxic effects. This compound is structurally analogous to chemotherapeutic agents like cyclophosphamide metabolites and nitrosoureas but differs in its core amino acid framework. Its reactivity arises from the chloroethyl groups, which undergo intramolecular cyclization to produce highly reactive aziridinium intermediates, enabling DNA alkylation .

Properties

CAS No. |

98486-41-0 |

|---|---|

Molecular Formula |

C6H11Cl2NO2 |

Molecular Weight |

200.06 g/mol |

IUPAC Name |

2-[bis(2-chloroethyl)amino]acetic acid |

InChI |

InChI=1S/C6H11Cl2NO2/c7-1-3-9(4-2-8)5-6(10)11/h1-5H2,(H,10,11) |

InChI Key |

UIHVAXRVVJJTHU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)N(CCCl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing Glycine, N,N-bis(2-chloroethyl)-:

Reductive Amination: This method involves the reductive amination of the carbonyl group of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol.

Industrial Production Methods

Industrial production methods for Glycine, N,N-bis(2-chloroethyl)- typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N-bis(2-aminoethyl)glycine derivatives .

Scientific Research Applications

Glycine, N,N-bis(2-chloroethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of cross-links and adducts . This property is particularly useful in anticancer research, where the compound can target and damage the DNA of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclophosphamide Metabolites

Cyclophosphamide (CP), a prodrug, metabolizes into active species such as 4-hydroxycyclophosphamide and N,N-bis(2-chloroethyl)phosphorodiamidic acid (phosphoramide mustard). Unlike Glycine, N,N-bis(2-chloroethyl)-, phosphoramide mustard contains a phosphorodiamidic acid group instead of a glycine backbone. This structural difference enhances its metabolic stability and selectivity, allowing it to alkylate DNA with a higher therapeutic index (cytostatic units/µmol: 1,200–1,500) compared to plain nitrogen mustards .

Key Differences:

- Electron Density : The nitrogen atom in Glycine, N,N-bis(2-chloroethyl)- exhibits higher electron density (δ = 3.96–4.01 in NMR studies) compared to CP metabolites, influencing its alkylation kinetics .

- Metabolism : CP requires hepatic activation to release active metabolites, whereas Glycine, N,N-bis(2-chloroethyl)- may act directly, bypassing metabolic conversion .

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

BCNU is a nitrosourea compound that decomposes to form 1,3-bis(2-chloroethyl)urea and reactive chloroethylating species. Unlike Glycine, N,N-bis(2-chloroethyl)-, BCNU generates interstrand DNA cross-links such as 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane, which are cytotoxic due to their ability to block DNA replication.

Key Differences:

- Cross-Linking Mechanism : BCNU cross-links DNA via O6-guanine adducts, whereas Glycine, N,N-bis(2-chloroethyl)- primarily targets guanine N7 positions .

- Metabolic Pathways : BCNU undergoes NADPH-dependent denitrosation, while Glycine, N,N-bis(2-chloroethyl)- lacks nitroso groups, simplifying its degradation .

Homo-Aza-Steroidal Esters

Homo-aza-steroidal esters, such as p-[N,N-bis(2-chloroethyl)amino]phenylacetate esters, combine nitrogen mustard moieties with steroidal frameworks. These compounds exhibit synergistic cytotoxicity against L1210 leukemia (IC50 = 0.8–1.2 µM) due to enhanced cellular uptake via steroid receptors. In contrast, Glycine, N,N-bis(2-chloroethyl)- lacks targeting groups, resulting in broader tissue distribution and reduced specificity .

Key Differences:

- Targeting Efficiency: Steroidal esters leverage hormone receptors for selective tumor uptake, unlike non-targeted glycine derivatives .

- Structural Complexity : The steroidal backbone increases molecular weight (>500 Da), reducing blood-brain barrier penetration compared to Glycine, N,N-bis(2-chloroethyl)- (MW ≈ 200 Da) .

Alanine Mustard (N,N-Bis(2-chloroethyl)-DL-alanine Hydrochloride)

This compound replaces glycine with alanine, introducing a methyl side chain. While both compounds share similar alkylating properties, the alanine derivative exhibits altered solubility (hydrochloride salt form) and pharmacokinetics.

Nitrogen Mustard Warfare Agents (HN1)

HN1 (Ethylbis(2-chloroethyl)amine) is a chemical warfare agent structurally related to Glycine, N,N-bis(2-chloroethyl)- but lacks the glycine moiety. HN1’s volatility and rapid alkylation kinetics make it acutely toxic (LD50 = 1.5 mg/kg in humans), whereas therapeutic mustards prioritize controlled reactivity to minimize systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.